5-(1-ヒドロキシエチリデン)-2,2-ジメチル-1,3-ジオキサン-4,6-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is also known as Etidronic acid or 1-Hydroxyethylidene-1,1-diphosphonic acid . It is a non-nitrogenous bisphosphonate used in various applications such as medication, detergent, water treatment, and cosmetics .

Synthesis Analysis

The synthesis of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves several steps. One method starts with phosphorous acid, exploiting its reactive P−H bond . Another method involves the Michaelis–Arbuzov reaction, where methyl iodide catalyzes the conversion of trimethylphosphite to the phosphonate ester dimethyl methylphosphonate . A ‘one-step process’ synthetic method has also been disclosed, which involves adding certain amounts of phosphorous acid and acetyl chloride into a reaction kettle .Molecular Structure Analysis

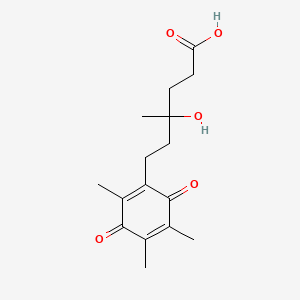

The molecular structure of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione features tetrahedral phosphorus centers . The molecular formula is C2H8O7P2 and the molar mass is 206.03 g/mol .Chemical Reactions Analysis

Phosphonates, including 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, are organophosphorus compounds containing C−PO(OR)2 groups . Phosphonate esters are the result of condensation of phosphonic acids with alcohols . Phosphonate salts are the result of deprotonation of phosphonic acids .Physical and Chemical Properties Analysis

5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has a melting point of 198199℃ and a boiling point of 578.8±60.0 °C . It is soluble in water and has a density of 1.45 (60% aq.) .科学的研究の応用

ヒトタンパク質チロシンホスファターゼ阻害剤

この化合物はヒトタンパク質チロシンホスファターゼ阻害剤として作用します . タンパク質チロシンホスファターゼは、タンパク質のリン酸化チロシン残基からリン酸基を除去する酵素です。それによって、細胞の成長、分化、有糸分裂周期、腫瘍形成などの様々な細胞プロセスを調節します。

写真用途

これは写真用途にも役立ちます . 写真では、特定の化学物質がフィルムや紙を現像、停止、定着させて写真を作成するために使用されます。この化合物は、これらのプロセスの一つで使用される可能性があります。

骨強化

この化合物は骨強化に適用されます . 骨粗鬆症や骨のペジェット病などの骨を弱体化させる病気の治療に使用される可能性があります。

腐食防止

これは、循環冷却水系、油田、電気動力を持つ低圧ボイラー、化学産業、冶金、肥料における腐食防止に使用されます . 腐食防止剤は、金属や合金の腐食速度を大幅に低下させることができる化学物質です。

防スケール剤の配合

これは、逆浸透と熱脱塩の防スケール剤を配合するために使用されます . 防スケール剤は、逆浸透システムの効率を大幅に低下させる可能性のある膜の表面に析出した塩の形成と堆積を防ぐために使用されます。

洗剤と化粧品

この化合物は、洗剤、水処理、化粧品、医薬品に使用されます . 洗剤では、水を軟化させるために使用される可能性があり、化粧品や医薬品では、pH調整剤やキレート剤として様々な機能を果たす可能性があります。

鉄(II)水溶性化合物の調製

微分散された鉄の水性懸濁液とこの化合物の1当量を反応させると、難溶性の鉄(II)(1-ヒドロキシエチリデン)二リン酸が生成されます . この酸の2当量との反応により、水溶性化合物が生成されます . これらの化合物は、化学産業や研究など、様々な用途がある可能性があります。

作用機序

Target of Action

The compound “5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is also known as Etidronic acid or HEDP . It primarily targets osteoclasts, the cells responsible for bone resorption . By inhibiting these cells, it helps to prevent the breakdown of bones .

Mode of Action

Etidronic acid acts by binding to hydroxyapatite in bone matrix, thereby preventing the dissolution of crystals . It also inhibits osteoclast-mediated bone resorption . Unlike other bisphosphonates, etidronic acid also prevents bone calcification .

Biochemical Pathways

Etidronic acid affects the biochemical pathway of bone resorption and formation . It reduces osteoclastic activity, which prevents bone resorption, and thus moves the bone resorption/formation equilibrium toward the formation side . This makes bone stronger in the long run .

Pharmacokinetics

Etidronic acid has a bioavailability of 3% . The elimination half-life of etidronic acid is between 1 to 6 hours .

Result of Action

The result of etidronic acid’s action is the strengthening of bone and the treatment of conditions like osteoporosis and Paget’s disease of bone . It can also prevent heterotopic ossification .

Action Environment

Environmental factors can influence the action, efficacy, and stability of etidronic acid. For instance, it is used as a retardant in concrete, scale and corrosion inhibition in circulating cool water systems, and as a detergent for metal and nonmetal . In the light woven industry, it is used as a detergent for metal and nonmetal . In dyeing industry, it is used as peroxide stabilizer and dye-fixing agent . It is also used as a chelating agent in non-cyanide electroplating .

将来の方向性

The development of proton conductive materials is essential in the fields of proton exchange membrane fuel cells as well as impedance recognition, molecular sieve, and biochemistry . The design and preparation of the next generation of proton conductive materials are facing great challenges . Therefore, the future directions of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione could be in these areas.

生化学分析

Biochemical Properties

It is known that the compound, also referred to as Etidronic acid or HEDP, is a bisphosphonate . Bisphosphonates primarily reduce osteoclastic activity, which prevents bone resorption . This suggests that 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione may interact with enzymes, proteins, and other biomolecules involved in bone metabolism .

Cellular Effects

As a bisphosphonate, it is known to influence cell function by preventing bone resorption . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism related to bone cells .

Molecular Mechanism

As a bisphosphonate, it is known to reduce osteoclastic activity, which prevents bone resorption . This suggests that it may exert its effects at the molecular level through interactions with biomolecules involved in bone metabolism .

Metabolic Pathways

As a bisphosphonate, it is known to be involved in bone metabolism

特性

IUPAC Name |

5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIDJHLROTYVRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)OC(OC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715884 |

Source

|

| Record name | 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85920-63-4 |

Source

|

| Record name | 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

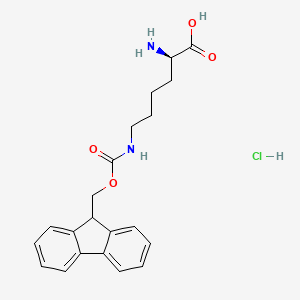

Q1: What is the significance of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione in the synthesis of 2-alkyl-4-pyrones?

A1: 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a crucial intermediate in the synthesis of 2-alkyl-4-pyrones from Meldrum's acid []. While the paper doesn't delve into the specific reaction mechanism, the presence of this intermediate suggests a multi-step synthesis where Meldrum's acid is likely reacted to form 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which then undergoes further transformations to yield the final 2-alkyl-4-pyrone product.

Q2: Can you provide an example of a 2-alkyl-4-pyrone synthesized using this method?

A2: The paper specifically mentions the successful synthesis of 2-methyl-4H-pyran-4-one using this method []. This indicates the versatility of this synthetic route for generating various 2-alkyl-4-pyrones by modifying the starting materials or reaction conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)

![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide](/img/structure/B592772.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)

![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)

![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)